molecular formula C10H9N3S2 B7728669 N-phenyl-N'-(1,3-thiazol-2-yl)carbamimidothioic acid

N-phenyl-N'-(1,3-thiazol-2-yl)carbamimidothioic acid

Cat. No.: B7728669
M. Wt: 235.3 g/mol
InChI Key: GCZZOZBWAZHCAN-UHFFFAOYSA-N
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Description

N-phenyl-N’-(1,3-thiazol-2-yl)carbamimidothioic acid is a heterocyclic compound that contains both a thiazole ring and a phenyl group. This compound is known for its diverse biological activities and is often used in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-N’-(1,3-thiazol-2-yl)carbamimidothioic acid typically involves the reaction of N-phenylthiourea with 2-bromo-1,3-thiazole under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-N’-(1,3-thiazol-2-yl)carbamimidothioic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-phenyl-N’-(1,3-thiazol-2-yl)carbamimidothioic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-phenyl-N’-(1,3-thiazol-2-yl)carbamimidothioic acid involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This compound can also bind to DNA, interfering with replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenyl-N’-(1,3-thiazol-2-yl)carbamimidothioic acid is unique due to the presence of both a phenyl group and a thiazole ring, which contribute to its diverse biological activities and its potential for use in various scientific and industrial applications .

Properties

IUPAC Name

N-phenyl-N'-(1,3-thiazol-2-yl)carbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3S2/c14-9(13-10-11-6-7-15-10)12-8-4-2-1-3-5-8/h1-7H,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZZOZBWAZHCAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=NC2=NC=CS2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=NC2=NC=CS2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-phenyl-N'-(1,3-thiazol-2-yl)carbamimidothioic acid
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